molecular formula C10H9NO3 B13974492 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde

4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B13974492
M. Wt: 191.18 g/mol
InChI Key: FROFHGIDUFUGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a nitro group and an indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

    Oxidation: 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid.

    Reduction: 4-amino-2,3-dihydro-1H-indene-2-carbaldehyde.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde

InChI

InChI=1S/C10H9NO3/c12-6-7-4-8-2-1-3-10(11(13)14)9(8)5-7/h1-3,6-7H,4-5H2

InChI Key

FROFHGIDUFUGMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.